1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS No.: 932736-65-7
VCID: VC2796711
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone - 932736-65-7](/images/structure/VC2796711.png)
Description |
Triazolopyrimidines are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds often exhibit complex structures that allow them to interact with various biological targets. Synthesis of Triazolopyrimidine DerivativesThe synthesis of triazolopyrimidine derivatives typically involves multi-step reactions that require careful selection of starting materials and conditions. For example, the synthesis of 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves a multicomponent reaction using phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . 7-Hydroxy124triazolo[1,5-a]pyrimidin-5(1H)-one
7-Hydroxy-5-methyl124triazolo[1,5-a]pyrimidine
Biological Activities of TriazolopyrimidinesTriazolopyrimidine derivatives have been explored for various biological activities:
Potential Applications of 1-(7-Hydroxy124triazolo[1,5-a]pyrimidin-6-yl)ethanone |
---|---|
CAS No. | 932736-65-7 |
Product Name | 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Molecular Formula | C7H6N4O2 |
Molecular Weight | 178.15 g/mol |
IUPAC Name | (6Z)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4- |
Standard InChIKey | WGODPUXRWOWIEZ-PLNGDYQASA-N |
Isomeric SMILES | C/C(=C/1\C=NC2=NC=NN2C1=O)/O |
SMILES | CC(=C1C=NC2=NC=NN2C1=O)O |
Canonical SMILES | CC(=C1C=NC2=NC=NN2C1=O)O |
PubChem Compound | 135635334 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume